molecular formula C11H17BO2S B1313112 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 635305-48-5

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No.: B1313112
CAS No.: 635305-48-5
M. Wt: 224.13 g/mol
InChI Key: FNRMPXJVCSMVMA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is a boronic acid derivative known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group attached to a thiophene ring, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-methylthiophene-2-boronic acid with pinacol in the presence of a suitable catalyst, such as palladium or nickel complexes. The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) and is conducted at elevated temperatures.

Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

  • Oxidation and Reduction Reactions: It can undergo oxidation to form the corresponding boronic acid and reduction to yield boronic esters.

  • Substitution Reactions: The boronic ester group can be substituted with various nucleophiles, leading to the formation of diverse organic compounds.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in cross-coupling reactions.

  • Bases: Such as potassium carbonate or sodium hydroxide.

  • Solvents: Organic solvents like toluene or dimethylformamide (DMF).

Major Products Formed:

  • Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

  • Boronic Acids and Esters: Formed through oxidation and reduction reactions.

  • Substituted Organic Compounds: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: This compound is extensively used in organic synthesis for constructing complex molecules, including pharmaceuticals and materials science applications.

Biology: It serves as a reagent in the synthesis of biologically active molecules, such as enzyme inhibitors and probes for biological studies.

Medicine: The compound is utilized in the development of new drugs, particularly in the synthesis of boronic acid-based drugs that target various diseases.

Industry: It finds applications in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in cross-coupling reactions, where the boronic ester group facilitates the formation of carbon-carbon bonds.

Molecular Targets and Pathways Involved:

  • Boronic Acid Receptors: The boronic ester group interacts with boronic acid receptors in biological systems.

  • Cross-Coupling Pathways: Involves the formation of carbon-carbon bonds through palladium-catalyzed reactions.

Comparison with Similar Compounds

  • Thiophene-2-boronic Acid Pinacol Ester: Similar structure but lacks the methyl group on the thiophene ring.

  • Boronic Acids and Esters: Other boronic acids and esters with different substituents on the aromatic ring.

Uniqueness: 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific substitution pattern on the thiophene ring, which enhances its reactivity and stability in cross-coupling reactions compared to other boronic esters.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it an invaluable reagent in organic synthesis and beyond.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO2S/c1-8-6-9(15-7-8)12-13-10(2,3)11(4,5)14-12/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMPXJVCSMVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440013
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635305-48-5
Record name 4-Methylthiophene-2-boronic acid pinacol ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635305-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylthiophene-2-boronic acid pinacol ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The title compound (54%, oil) was prepared from 4-methylthiophen-2-yl-boronic acid and pinacol.
Quantity
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Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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